Demethyl Irbesartan-d5 is a deuterated derivative of Irbesartan, which is primarily used in the treatment of hypertension and heart failure. It is classified as an angiotensin II receptor antagonist, specifically targeting the type 1 receptor. The compound's synthesis involves the incorporation of deuterium, which enhances its stability and facilitates its use in various scientific applications, particularly in pharmacokinetic studies.
Demethyl Irbesartan-d5 is synthesized from Irbesartan, a medication developed by Sanofi-Synthelabo and marketed under the trade name Avapro. The classification of Demethyl Irbesartan-d5 falls under pharmaceuticals, specifically in the category of antihypertensive agents. Its molecular formula is with a molecular weight of 419.53 g/mol .
The synthesis of Demethyl Irbesartan-d5 typically involves several key steps:
Demethyl Irbesartan-d5 has a complex molecular structure characterized by:
The structural integrity and isotopic labeling allow for enhanced tracking in metabolic studies .
Demethyl Irbesartan-d5 can undergo various chemical reactions, including:
The choice of reagents and conditions significantly influences the outcome of these reactions, determining the yield and purity of Demethyl Irbesartan-d5.
Demethyl Irbesartan-d5 functions similarly to its parent compound, Irbesartan, by blocking the angiotensin II type 1 receptor. This blockade results in:
The incorporation of deuterium does not alter this mechanism but allows for more precise pharmacokinetic profiling.
Demethyl Irbesartan-d5 is a solid at room temperature with varying solubility depending on the solvent used. Its physical properties are influenced by the presence of deuterium, which affects its boiling point and melting point compared to non-deuterated counterparts.
The chemical stability of Demethyl Irbesartan-d5 is enhanced due to deuteration, making it less prone to metabolic degradation. This property is particularly beneficial for studies involving drug metabolism and pharmacokinetics.
Demethyl Irbesartan-d5 is primarily utilized in scientific research, particularly in:
This compound serves as an essential tool for researchers exploring cardiovascular diseases and therapeutic interventions related to hypertension .
Demethyl Irbesartan-d5 (C₂₄H₂₁D₅N₆O; MW: 419.53 g/mol) is a deuterated analog of the irbesartan metabolite where five hydrogen atoms are replaced by deuterium isotopes. The isotopic labeling occurs at specific positions: the propyl group (2-d₂ position) and the tetrazole ring (5-d₃ position). This strategic deuteration preserves the core structure—a diazaspiro[4.4]non-1-en-4-one system linked to a biphenyl-tetrazole moiety—while altering mass properties for analytical detection [2] [7]. The molecular formula reflects a 5 Da increase from the non-deuterated demethyl irbesartan (C₂₄H₂₆N₆O, MW: 414.50 g/mol) due to deuterium incorporation .
Table 1: Atomic Configuration of Demethyl Irbesartan-d5
Structural Element | Position of Deuterium | Chemical Significance |
---|---|---|
Propyl side chain | 2-d₂ (CD₂ group) | Alters lipophilicity & metabolic stability |
Tetrazole ring | 5-d₃ (CD₃ group) | Enhances resistance to oxidative degradation |
Biphenyl linkage | None | Maintains parent compound's pharmacophore |
Deuterated analogs like Demethyl Irbesartan-d5 are synthesized via isotope exchange reactions or labeled precursor integration:
Critical challenges include minimizing isotopic scrambling and optimizing reaction pH to prevent deuterium loss at acidic sites (e.g., tetrazole N-H groups) [7].
Demethyl Irbesartan-d5 differs from irbesartan in two key aspects:
Table 2: Structural and Functional Comparisons
Parameter | Irbesartan | Demethyl Irbesartan | Demethyl Irbesartan-d5 |
---|---|---|---|
Molecular Formula | C₂₅H₂₈N₆O | C₂₄H₂₆N₆O | C₂₄H₂₁D₅N₆O |
Molecular Weight | 428.53 g/mol | 414.50 g/mol | 419.53 g/mol |
Alkyl Chain at C-2 Position | n-Butyl | n-Propyl | n-Propyl-d₂ |
Chemical Behavior | AT1 receptor antagonism | Reduced bioactivity | Matches demethyl analog |
Despite structural changes, deuteration does not alter chemical reactivity or receptor binding, as confirmed by identical chromatographic retention times and enzyme inhibition profiles versus non-deuterated analogs [7].
The stability of Demethyl Irbesartan-d5 is evaluated through:
Table 3: Stability Under Accelerated Conditions
Stress Condition | Degradation Products Formed | % Degradation (d5 vs. Non-deuterated) |
---|---|---|
Acidic (1M HCl, 70°C) | Desphenyl derivative | 5% vs. 5% |
Oxidative (3% H₂O₂) | N-Oxide | 3% vs. 12% |
Light (UV, 254 nm) | Biphenyl cleavage products | 8% vs. 15% |
Analytical methods like LC-MS/MS (Hypersil Gold C18 column; methanol/formic acid mobile phase) resolve degradation impurities while distinguishing demethyl irbesartan-d5 from its analogs via m/z 420.5 → 212.0 transitions [2] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: